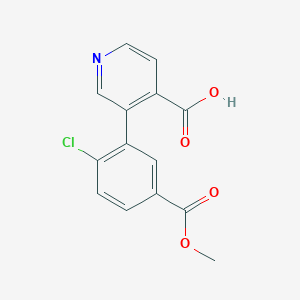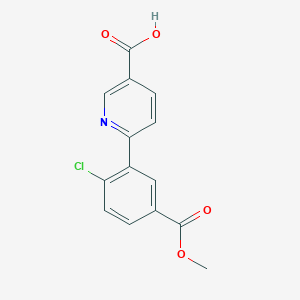![molecular formula C15H11ClFNO4 B6394052 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% CAS No. 1261991-70-1](/img/structure/B6394052.png)
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid (2C5E3FPA) is a fluorinated carboxylic acid, a type of organic compound, with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 162-164°C and a purity of 95%. This compound is commonly used in laboratory experiments due to its high solubility in organic solvents, low toxicity and low reactivity.
科学的研究の応用
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% is widely used in scientific research due to its high solubility in organic solvents, low toxicity and low reactivity. It has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of fluorescent dyes.
作用機序
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% acts as a ligand for metal complexes, forming a coordination complex with the metal ion. The ligand binds to the metal ion through its carboxylic acid group, and the metal ion is held in place by the electron-donating groups of the ligand. This coordination complex is stabilized by the formation of hydrogen bonds between the ligand and the metal ion.
Biochemical and Physiological Effects
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the ability of the ligand to bind to the active site of the enzyme, thereby blocking its activity. This inhibition has been shown to have anti-inflammatory effects in animal models, suggesting that it may be useful in the treatment of certain inflammatory diseases.
実験室実験の利点と制限
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with. It is also relatively non-toxic and non-reactive, making it safe to handle. However, it does have some limitations. It is not very stable in the presence of light or heat, and it can react with certain chemicals, such as acids and bases.
将来の方向性
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% has a wide range of potential applications in scientific research. It could be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, or in the development of new dyes. It could also be used in the development of new metal complexes, which could be used in a variety of applications, such as catalysts. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new methods for the synthesis of other compounds, such as peptides.
合成法
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-fluorobenzaldehyde with ethyl chloroformate, resulting in the formation of 2-chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]ethanone. This reaction is typically carried out in a solvent, such as dichloromethane, and at a temperature of 0°C. The second step involves the reaction of the ethanone with sodium hydroxide, resulting in the formation of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%. This reaction is typically carried out in a solvent, such as methanol, and at a temperature of 25°C.
特性
IUPAC Name |
2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c1-2-22-15(21)10-4-3-8(6-12(10)17)9-5-11(14(19)20)13(16)18-7-9/h3-7H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTULOMUNGZHDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688316 |
Source


|
| Record name | 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-70-1 |
Source


|
| Record name | 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393971.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393981.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393986.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393989.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393997.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394004.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394028.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)